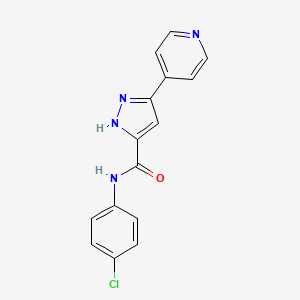
3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine, also known as PTAS, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. PTAS belongs to the class of azetidine compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, as well as inhibit the growth and proliferation of cancer cells. 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases and conditions. However, one limitation of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine is its relatively complex synthesis method, which may limit its availability for use in research.
Zukünftige Richtungen
There are several potential future directions for research on 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine and its potential applications in other areas of medicine.
Synthesemethoden
The synthesis of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine involves the reaction of 2-(phenylmethoxy)-5,6,7,8-tetrahydronaphthalen-1-ol with sulfonyl chloride in the presence of a base. The resulting product is then treated with sodium azide to form 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine.
Wissenschaftliche Forschungsanwendungen
3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-25(23,20-11-10-17-8-4-5-9-18(17)12-20)21-13-19(14-21)24-15-16-6-2-1-3-7-16/h1-3,6-7,10-12,19H,4-5,8-9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBILPAZWOMIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548318.png)

![N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7548334.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)
![N-(4-methoxyphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7548348.png)

![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)
![1-benzoyl-4-[(5-pyridin-3-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548391.png)

![N-(3-fluorophenyl)-1-(4-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7548413.png)
methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)